Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-
Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-
Brand Name:
Vulcanchem
CAS No.:
114171-16-3
VCID:
VC0189661
InChI:
InChI=1S/C15H20N2O2S/c1-19-13-8-6-12(7-9-13)14(18)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18,20)
SMILES:
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2
Molecular Formula:
C15H20N2O2S
Molecular Weight:
292.4 g/mol
Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-
CAS No.: 114171-16-3
Main Products
VCID: VC0189661
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4 g/mol
CAS No. | 114171-16-3 |
---|---|
Product Name | Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy- |
Molecular Formula | C15H20N2O2S |
Molecular Weight | 292.4 g/mol |
IUPAC Name | N-(azepane-1-carbothioyl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C15H20N2O2S/c1-19-13-8-6-12(7-9-13)14(18)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18,20) |
Standard InChIKey | BXJDOJCPEBMCNU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
PubChem Compound | 824484 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume